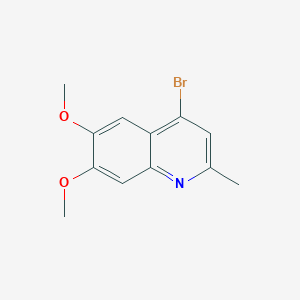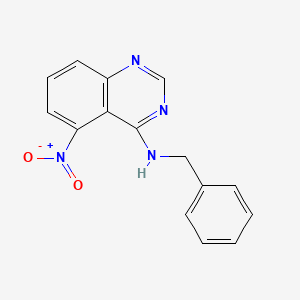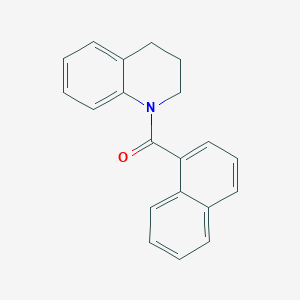
(S)-2-(2-Amino-3-(5-fluoro-1H-indol-3-yl)propanamido)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2-Amino-3-(5-fluoro-1H-indol-3-yl)propanamido)acetic acid is a synthetic organic compound that belongs to the class of amino acids It features a fluorinated indole moiety, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Amino-3-(5-fluoro-1H-indol-3-yl)propanamido)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and protected amino acids.
Coupling Reaction: The indole derivative is coupled with the amino acid using peptide coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Deprotection: Protective groups on the amino acid are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated peptide synthesizers and high-throughput purification techniques such as HPLC (High-Performance Liquid Chromatography).
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Amino-3-(5-fluoro-1H-indol-3-yl)propanamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) are used under mild conditions.
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) are employed.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.
Major Products
The major products formed from these reactions include oxindole derivatives, secondary amines, and substituted indole compounds.
Scientific Research Applications
(S)-2-(2-Amino-3-(5-fluoro-1H-indol-3-yl)propanamido)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(2-Amino-3-(5-fluoro-1H-indol-3-yl)propanamido)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound could modulate signaling pathways related to cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(2-Amino-3-(5-chloro-1H-indol-3-yl)propanamido)acetic acid
- (S)-2-(2-Amino-3-(5-bromo-1H-indol-3-yl)propanamido)acetic acid
Uniqueness
(S)-2-(2-Amino-3-(5-fluoro-1H-indol-3-yl)propanamido)acetic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro and bromo analogs. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets.
Properties
CAS No. |
918957-35-4 |
|---|---|
Molecular Formula |
C13H14FN3O3 |
Molecular Weight |
279.27 g/mol |
IUPAC Name |
2-[[(2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C13H14FN3O3/c14-8-1-2-11-9(4-8)7(5-16-11)3-10(15)13(20)17-6-12(18)19/h1-2,4-5,10,16H,3,6,15H2,(H,17,20)(H,18,19)/t10-/m0/s1 |
InChI Key |
DHBXVKIJEMLBHF-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC2=C(C=C1F)C(=CN2)C[C@@H](C(=O)NCC(=O)O)N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)NCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL](/img/structure/B11841306.png)





![2-(1-Ethoxyhexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11841334.png)
![(1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-4-yl)methanol](/img/structure/B11841342.png)






